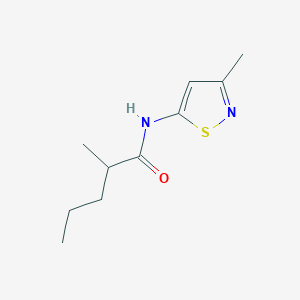
4-Iodo-2-methylbut-1-en-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2-methylbut-1-en-3-yne is an organic compound with the molecular formula C5H5I. It is a derivative of butyne, featuring an iodine atom and a methyl group attached to the carbon chain. This compound is of interest due to its unique structure, which combines both alkyne and alkene functionalities, making it a versatile intermediate in organic synthesis.
準備方法
The synthesis of 4-Iodo-2-methylbut-1-en-3-yne typically involves the iodination of 2-methylbut-1-en-3-yne. One common method is the reaction of 2-methylbut-1-en-3-yne with iodine in the presence of a suitable catalyst, such as silver nitrate or copper(I) iodide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
化学反応の分析
4-Iodo-2-methylbut-1-en-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkenes or haloalkanes.
Oxidation and Reduction: It can be oxidized to form corresponding ketones or carboxylic acids, and reduced to yield alkanes or alkenes.
科学的研究の応用
4-Iodo-2-methylbut-1-en-3-yne is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Analytical Chemistry: The compound is used as a reagent in analytical studies, such as determining the aroma compounds in various substances using pyrolysis gas chromatography-mass spectrometry techniques.
Material Science: It is employed in the synthesis of functionalized cyclic boronates, which are important in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-Iodo-2-methylbut-1-en-3-yne involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the alkyne and alkene functionalities allow for addition reactions. These reactions proceed through the formation of carbocation or carbanion intermediates, depending on the reaction conditions .
類似化合物との比較
4-Iodo-2-methylbut-1-en-3-yne can be compared with other similar compounds, such as:
2-Methylbut-1-en-3-yne: Lacks the iodine atom, making it less reactive in substitution reactions but still useful in addition reactions.
4-Bromo-2-methylbut-1-en-3-yne: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
2-Methylbut-1-en-3-yne: Another similar compound without the halogen atom, used in different synthetic applications
特性
CAS番号 |
64106-96-3 |
|---|---|
分子式 |
C5H5I |
分子量 |
192.00 g/mol |
IUPAC名 |
4-iodo-2-methylbut-1-en-3-yne |
InChI |
InChI=1S/C5H5I/c1-5(2)3-4-6/h1H2,2H3 |
InChIキー |
MYRQLMADHQGPKU-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C#CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


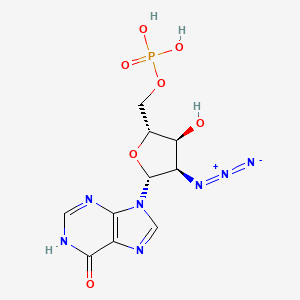
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
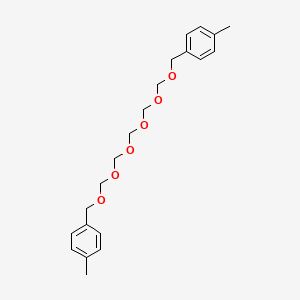
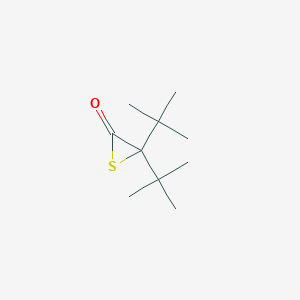

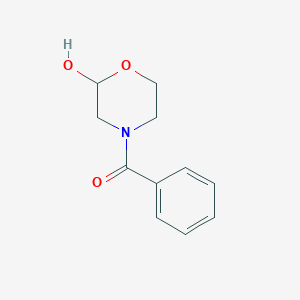
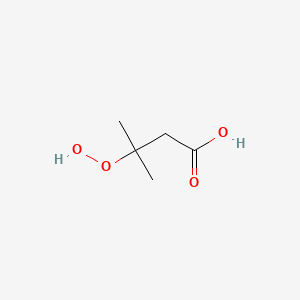

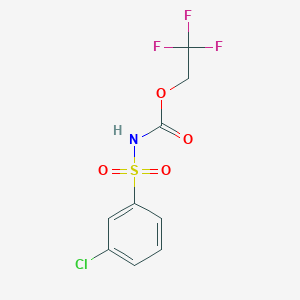
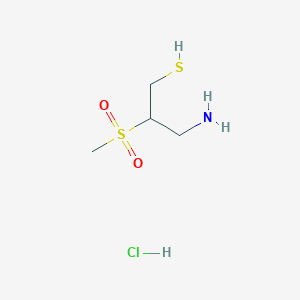
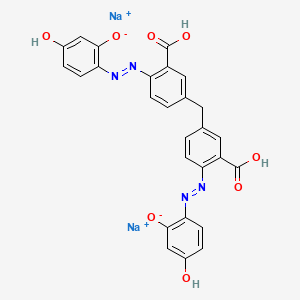
![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
